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Compound of Interest

Compound Name: ASP3026

Cat. No.: B1684686 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with ASP3026
(also known as gilteritinib). Our goal is to offer practical guidance for identifying secondary

resistance mutations that may arise during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)
Q1: What is ASP3026 and what are its primary targets?

ASP3026, also known as gilteritinib, is a potent, orally available small-molecule inhibitor that

primarily targets FMS-like tyrosine kinase 3 (FLT3) and anaplastic lymphoma kinase (ALK)

receptor tyrosine kinases.[1][2] It is classified as a type I FLT3 inhibitor, meaning it binds to the

active conformation of the kinase.[3] Due to its dual activity, it has been investigated in the

context of both Acute Myeloid Leukemia (AML) with FLT3 mutations and various cancers driven

by ALK alterations, such as Non-Small Cell Lung Cancer (NSCLC).[3][4]

Q2: What are the known mechanisms of secondary resistance to ASP3026?

Secondary resistance to ASP3026 can be broadly categorized into two main types:

On-target resistance: This involves the acquisition of new mutations within the drug's primary

targets, FLT3 or ALK, which interfere with drug binding or efficacy.
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Off-target resistance: This occurs through the activation of alternative signaling pathways

that bypass the need for FLT3 or ALK signaling, allowing cancer cells to survive and

proliferate despite the presence of the inhibitor.

Q3: Which specific secondary mutations in FLT3 have been identified to confer resistance to

ASP3026 (gilteritinib)?

Several on-target mutations in the FLT3 kinase domain have been reported to confer

resistance to gilteritinib, including:

F691L: This is a "gatekeeper" mutation that has been shown to confer universal resistance to

many currently available FLT3 inhibitors.

D835Y: While gilteritinib is generally active against many D835 mutations that confer

resistance to type II FLT3 inhibitors, the emergence of this mutation can still contribute to

reduced sensitivity.

N701K: This is a novel mutation identified in proximity to the gatekeeper residue that can

disrupt gilteritinib binding.

Q4: What are the known off-target mechanisms of resistance to ASP3026 (gilteritinib)?

The most common off-target resistance mechanism involves the activation of the RAS/MAPK

signaling pathway. Mutations in genes such as NRAS and KRAS can lead to constitutive

activation of this pathway, rendering the cells less dependent on FLT3 signaling for their

survival and proliferation. Other pathways that have been implicated in resistance to FLT3

inhibitors in general include the JAK/STAT and PI3K/AKT pathways.

Q5: What secondary mutations in ALK have been identified to confer resistance to ASP3026?

For its activity as an ALK inhibitor, several point mutations in the ALK kinase domain have been

shown to confer resistance to ASP3026. These include:

G1128S

C1156F
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I1171N/T

F1174I

N1178H

E1210K

A double mutation: C1156F/D1203N

ASP3026 has been shown to be effective against the crizotinib-resistant L1196M "gatekeeper"

mutation in ALK.

Troubleshooting Guides
Problem: Unexpected loss of ASP3026 efficacy in cell-
based or in vivo models.
This guide will walk you through the steps to investigate potential secondary resistance

mutations.

Experimental Workflow for Investigating ASP3026 Resistance
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Caption: Workflow for identifying ASP3026 resistance mechanisms.

Step 1: Sample Collection and Nucleic Acid Isolation

Action: Collect samples from both the resistant cell line or tumor and the corresponding

parental (sensitive) line or baseline tumor sample.

Protocol: Isolate high-quality genomic DNA and total RNA from these samples. Standard

commercial kits for DNA and RNA extraction are recommended.

Step 2: Genetic Analysis of FLT3 and ALK

Objective: To identify on-target mutations.
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Methods:

PCR and Sanger Sequencing: This is a targeted approach suitable for screening for

known hotspot mutations in the FLT3 and ALK kinase domains.

Next-Generation Sequencing (NGS): This provides a comprehensive and unbiased

approach to identify both known and novel mutations across the entire coding sequence of

FLT3 and ALK, as well as other cancer-related genes that might be involved in off-target

resistance.

Step 3: Analysis of Downstream Signaling Pathways

Objective: To investigate off-target resistance mechanisms.

Method:

Western Blotting: Analyze the phosphorylation status of key downstream signaling

molecules such as ERK (for the MAPK pathway), AKT (for the PI3K/AKT pathway), and

STAT5 (for the JAK/STAT pathway). A sustained or increased phosphorylation of these

proteins in the presence of ASP3026 in resistant cells compared to sensitive cells

suggests the activation of bypass signaling pathways.

Step 4: In Vitro Drug Sensitivity Testing

Objective: To quantify the level of resistance.

Method:

IC50 Determination: Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-

Glo) to determine the half-maximal inhibitory concentration (IC50) of ASP3026 in both the

resistant and parental cell lines. A significant increase in the IC50 value for the resistant

cells confirms the resistant phenotype.

Step 5: Data Interpretation

Scenario 1: On-target mutation identified. If a mutation is found in FLT3 or ALK in the

resistant sample, this is a likely cause of resistance.
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Scenario 2: No on-target mutation, but signaling pathway activation observed. If there are no

mutations in the primary targets, but there is evidence of bypass pathway activation (e.g.,

increased p-ERK), this points to an off-target mechanism of resistance. Further investigation,

such as sequencing of genes in the activated pathway (e.g., NRAS, KRAS), may be

warranted.

Scenario 3: Both on-target mutation and signaling pathway activation are present. It is

possible for multiple resistance mechanisms to emerge concurrently.

Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of ASP3026 (Gilteritinib) against various FLT3

mutations.

FLT3 Mutant Cell Line IC50 (nM) Reference

FLT3-ITD MV4-11 0.92

FLT3-ITD MOLM-13 2.9

FLT3-ITD Ba/F3 1.8

FLT3-D835Y Ba/F3 1.6

FLT3-ITD-D835Y Ba/F3 2.1

FLT3-ITD-F691L Ba/F3 22

FLT3-ITD-F691I Ba/F3 49

Wild-Type FLT3 SEMK2 5

FLT3-F691L Ba/F3 Higher IC50

Table 2: In Vitro Inhibitory Activity (IC50) of ASP3026 against wild-type and mutant ALK.
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ALK Mutant Cell Line IC50 (nM) Reference

NPM-ALK WT Ba/F3 2.4

EML4-ALK WT Ba/F3 4.8

C1156Y Ba/F3 8.1

Experimental Protocols
Protocol 1: PCR and Sanger Sequencing for FLT3 ITD
and TKD Mutations
This protocol provides a general framework. Primer sequences and PCR conditions should be

optimized based on available literature and laboratory-specific equipment.

1. DNA Extraction:

Extract genomic DNA from patient samples or cell lines using a commercial DNA extraction

kit.

2. PCR Amplification:

For FLT3-ITD: Use primers flanking the juxtamembrane domain (exons 14 and 15).

For FLT3-TKD (D835 mutations): Use primers flanking the D835 codon in exon 20.

Reaction Mix (per 25 µL reaction):

12.5 µL 2x PCR Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

1-5 µL Genomic DNA (50-100 ng)

Nuclease-free water to 25 µL
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PCR Cycling Conditions (example):

Initial Denaturation: 95°C for 5 minutes

35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 58°C for 30 seconds

Extension: 72°C for 45 seconds

Final Extension: 72°C for 7 minutes

3. Gel Electrophoresis:

Run the PCR products on a 2-3% agarose gel to check for amplification and product size.

For ITD mutations, a larger band in addition to the wild-type band will be visible.

4. Sanger Sequencing:

Purify the PCR products.

Send the purified products for Sanger sequencing using the same forward and reverse

primers used for PCR.

Analyze the sequencing data to identify any mutations.

Protocol 2: Western Blot for MAPK Pathway Activation
1. Cell Lysis:

Treat sensitive and resistant cells with ASP3026 for a specified time.

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Quantify protein concentration using a BCA assay.
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2. SDS-PAGE and Protein Transfer:

Denature protein lysates by boiling in Laemmli buffer.

Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total

ERK overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

4. Detection:

Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

Image the blot using a chemiluminescence imaging system.

Densitometry analysis can be used to quantify the relative levels of p-ERK to total ERK.

Protocol 3: Cell Viability Assay for IC50 Determination
1. Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density.

2. Drug Treatment:

Prepare a serial dilution of ASP3026.
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Treat the cells with a range of drug concentrations for 72 hours. Include a vehicle control

(e.g., DMSO).

3. Viability Assessment (e.g., using MTT):

Add MTT reagent to each well and incubate for 2-4 hours.

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

4. Data Analysis:

Normalize the absorbance values to the vehicle control.

Plot the percentage of cell viability against the logarithm of the drug concentration.

Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50

value.

Signaling Pathway Diagrams
FLT3 Signaling Pathway
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Caption: Simplified FLT3 signaling pathways.

ALK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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